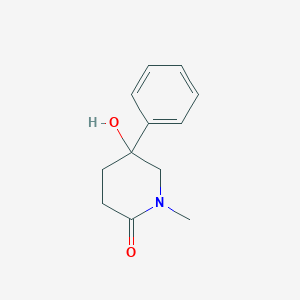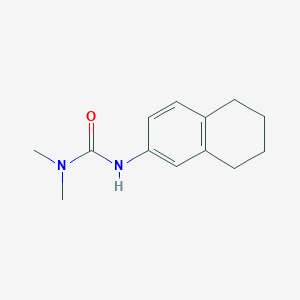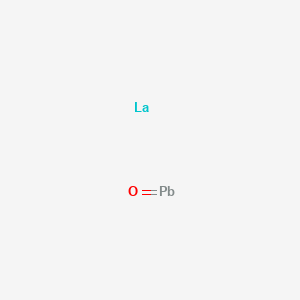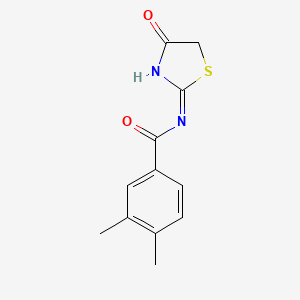![molecular formula C26H24N4 B14248906 (E,E)-N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis[1-(quinolin-2-yl)methanimine] CAS No. 319926-86-8](/img/structure/B14248906.png)
(E,E)-N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis[1-(quinolin-2-yl)methanimine]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-1,2-Bis(2-quinolinylmethyleneamino)cyclohexane is a chiral organic compound that features a cyclohexane ring substituted with two quinolinylmethyleneamino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-Bis(2-quinolinylmethyleneamino)cyclohexane typically involves the reaction of cyclohexane-1,2-diamine with quinoline-2-carbaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(1R,2R)-1,2-Bis(2-quinolinylmethyleneamino)cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The quinolinyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce secondary or tertiary amines.
科学的研究の応用
Chemistry
In chemistry, (1R,2R)-1,2-Bis(2-quinolinylmethyleneamino)cyclohexane can be used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential as a therapeutic agent. Its ability to interact with biological molecules could make it a candidate for drug development or as a probe in biochemical studies.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism by which (1R,2R)-1,2-Bis(2-quinolinylmethyleneamino)cyclohexane exerts its effects would depend on its specific application. For example, as a ligand, it may coordinate with metal ions through its nitrogen atoms, forming stable complexes. In biological systems, it could interact with enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
- (1R,2R)-1,2-Diaminocyclohexane
- Quinoline-2-carbaldehyde
- Bis(quinolinylmethyleneamino) derivatives
Uniqueness
(1R,2R)-1,2-Bis(2-quinolinylmethyleneamino)cyclohexane is unique due to its chiral nature and the presence of two quinolinylmethyleneamino groups. This structural feature allows it to form specific interactions with other molecules, making it valuable in various applications.
特性
CAS番号 |
319926-86-8 |
|---|---|
分子式 |
C26H24N4 |
分子量 |
392.5 g/mol |
IUPAC名 |
1-quinolin-2-yl-N-[(1R,2R)-2-(quinolin-2-ylmethylideneamino)cyclohexyl]methanimine |
InChI |
InChI=1S/C26H24N4/c1-3-9-23-19(7-1)13-15-21(29-23)17-27-25-11-5-6-12-26(25)28-18-22-16-14-20-8-2-4-10-24(20)30-22/h1-4,7-10,13-18,25-26H,5-6,11-12H2/t25-,26-/m1/s1 |
InChIキー |
BIGOHQITWMVTQM-CLJLJLNGSA-N |
異性体SMILES |
C1CC[C@H]([C@@H](C1)N=CC2=NC3=CC=CC=C3C=C2)N=CC4=NC5=CC=CC=C5C=C4 |
正規SMILES |
C1CCC(C(C1)N=CC2=NC3=CC=CC=C3C=C2)N=CC4=NC5=CC=CC=C5C=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-amine](/img/structure/B14248825.png)
![2-[(Pyridin-4-yl)methylidene]cyclohexan-1-one](/img/structure/B14248831.png)


![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane)](/img/structure/B14248855.png)
![N-[1-(2,4-Dimethoxyphenyl)ethyl]benzamide](/img/structure/B14248856.png)

![4-[3,5-Bis(phenylmethoxy)phenyl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B14248861.png)
![(4S)-4-Methyl-6-[(oxan-2-yl)oxy]hexan-1-ol](/img/structure/B14248862.png)

![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14248870.png)

![11-[2-(2-Aminoethoxy)ethoxy]undecane-1-thiol](/img/structure/B14248877.png)

